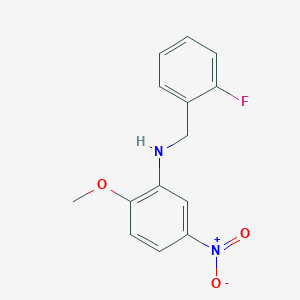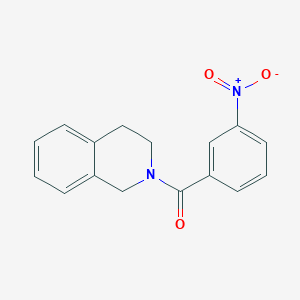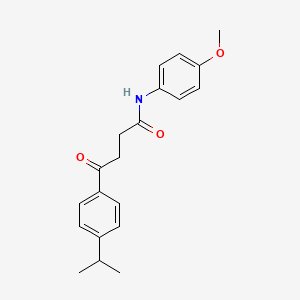![molecular formula C14H9N3O5S B5847738 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone](/img/structure/B5847738.png)
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone is a chemical compound that has been widely used in scientific research. This compound has been found to have various biochemical and physiological effects, making it a valuable tool in the field of biomedicine.
作用機序
The mechanism of action of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone involves the formation of a covalent bond between the thiol group of the compound and the target protein. This covalent bond results in the inhibition of the target protein's activity.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects, including:
1. Inhibition of enzyme activity: This compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
2. Detection of thiols: this compound has been used as a fluorescent probe to detect the presence of thiols in biological samples.
3. Anti-cancer properties: This compound has been investigated for its potential anti-cancer properties.
実験室実験の利点と制限
The advantages of using 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone in lab experiments include:
1. High selectivity: This compound has a high selectivity for thiol-containing proteins, making it a valuable tool in the study of these proteins.
2. Fluorescence properties: this compound has fluorescence properties that make it useful in fluorescence microscopy.
The limitations of using this compound in lab experiments include:
1. Toxicity: This compound can be toxic to cells at high concentrations.
2. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experiments.
将来の方向性
The future directions for the use of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone in scientific research include:
1. Development of new fluorescent probes: This compound can be used as a template for the development of new fluorescent probes for the detection of thiol-containing proteins.
2. Investigation of anti-cancer properties: Further investigation is needed to determine the potential anti-cancer properties of this compound.
3. Development of new enzyme inhibitors: The inhibition of enzyme activity by this compound can be used as a template for the development of new enzyme inhibitors.
In conclusion, this compound is a valuable tool in scientific research due to its various biochemical and physiological effects. The compound's selectivity for thiol-containing proteins and fluorescence properties make it useful in the study of these proteins. However, the compound's toxicity and limited solubility can be limiting factors in certain experiments. Further investigation is needed to determine the potential anti-cancer properties of this compound and to develop new fluorescent probes and enzyme inhibitors based on its properties.
合成法
The synthesis of 2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone involves the reaction of 2-furyl isothiocyanate with 3-nitrobenzaldehyde in the presence of a base. The resulting product is a yellow powder that is soluble in organic solvents.
科学的研究の応用
2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-1-(3-nitrophenyl)ethanone has been used in various scientific research applications, including:
1. Fluorescence microscopy: This compound has been used as a fluorescent probe to detect the presence of thiols in biological samples.
2. Enzyme inhibition studies: this compound has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase.
3. Cancer research: This compound has been investigated for its potential anti-cancer properties.
特性
IUPAC Name |
2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(3-nitrophenyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N3O5S/c18-11(9-3-1-4-10(7-9)17(19)20)8-23-14-16-15-13(22-14)12-5-2-6-21-12/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFLPASJQDHOALU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)CSC2=NN=C(O2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7,7-dimethyl-1,2-diphenyl-1,5,7,8-tetrahydro-4H-pyrano[4,3-d]pyrimidine-4-thione](/img/structure/B5847655.png)


![4-bromo-1-methyl-N'-[(5-nitro-2-furyl)methylene]-1H-pyrazole-3-carbohydrazide](/img/structure/B5847663.png)
![N-2-biphenylyl-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5847666.png)

![N'-[2-(2,6-dimethylphenoxy)acetyl]isonicotinohydrazide](/img/structure/B5847680.png)

![N-({5-[(4-bromo-3-nitro-1H-pyrazol-1-yl)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5847691.png)



![methyl 4-[(trichloroacetyl)amino]benzoate](/img/structure/B5847729.png)

